N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-methylphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(4-methylphenyl)ethanediamide is a complex organic compound that features a piperazine ring, a common structural motif in pharmaceuticals and agrochemicals
Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. The compound’s structure suggests it may interact with proteins or receptors that have affinity for piperazine derivatives . Piperazine is a common structural motif found in pharmaceuticals and can positively modulate the pharmacokinetic properties of a drug substance .
Mode of Action
These interactions can lead to conformational changes in the target protein, potentially altering its function .
Biochemical Pathways
Piperazine derivatives are known to be involved in a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs
Pharmacokinetics
Piperazine derivatives are known to positively modulate the pharmacokinetic properties of a drug substance This suggests that the compound may have good bioavailability
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the wide range of biological activities associated with piperazine derivatives , the compound could potentially have diverse effects at the molecular and cellular level.
Preparation Methods
The synthesis of N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(4-methylphenyl)ethanediamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom.
Introduction of the methoxyphenyl group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the piperazine derivative.
Coupling with ethanediamide: The final step involves coupling the intermediate with ethanediamide under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Chemical Reactions Analysis
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(4-methylphenyl)ethanediamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(4-methylphenyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with adrenergic receptors.
Pharmacology: The compound is investigated for its pharmacokinetic properties and its ability to modulate various biological pathways.
Biological Research: It is used in studies related to enzyme inhibition, particularly acetylcholinesterase, which is relevant in Alzheimer’s disease research.
Comparison with Similar Compounds
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(4-methylphenyl)ethanediamide can be compared with other similar compounds:
N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide: This compound also features a piperazine ring and is studied for its pharmacological properties.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds are similar in structure and are investigated for their potential as alpha1-adrenergic receptor antagonists.
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(4-methylphenyl)ethanediamide stands out due to its unique combination of functional groups and its specific interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3/c1-17-4-8-19(9-5-17)25-23(29)22(28)24-16-21(27-14-12-26(2)13-15-27)18-6-10-20(30-3)11-7-18/h4-11,21H,12-16H2,1-3H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNDYLIAXASXDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.